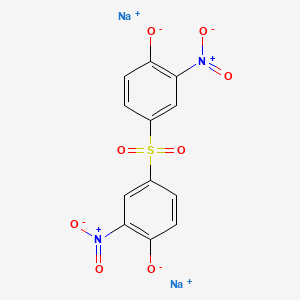
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate
Übersicht
Beschreibung
The compound is a nitro compound, which are a class of organic molecules that contain one or more nitro functional groups (-NO2). They are often used in the production of explosives and pharmaceuticals .
Synthesis Analysis
Nitro compounds can be synthesized in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitro compounds can undergo a variety of reactions, including reduction to amines, and various substitution reactions .Physical And Chemical Properties Analysis
Nitro compounds generally have high dipole moments due to the polar character of the nitro group. This results in lower volatility of nitro compounds than ketones of about the same molecular weight .Wissenschaftliche Forschungsanwendungen
Energetic Materials and Explosives
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate belongs to the class of diazo-oxide compounds. These materials are known for their energetic properties and have applications in explosives, propellants, and pyrotechnics. Researchers have explored its detonation velocity, density, and stability to enhance its performance in these applications .
Photodynamic Therapy (PDT)
In the field of medical research, this compound has shown promise as a photosensitizer for photodynamic therapy. PDT involves using light-activated compounds to selectively destroy cancer cells or treat microbial infections. Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate’s unique structure may enable targeted treatment.
Environmental Sensing and Detection
Researchers have investigated the use of this compound in environmental monitoring. Its sensitivity to specific stimuli (such as changes in pH, temperature, or light) makes it suitable for detecting pollutants, heavy metals, or other environmental contaminants. By modifying its structure, tailored sensors can be designed.
Organic Synthesis and Catalysis
The presence of nitro groups in this compound suggests potential applications in organic synthesis. It could serve as a precursor for synthesizing other complex molecules or as a catalyst in specific reactions. Researchers explore its reactivity and selectivity in various transformations .
Materials Science and Crystal Engineering
Understanding the crystal packing and noncovalent interactions within this compound is crucial for materials science. Researchers have used X-ray data and quantum computing to analyze its crystal structure. By tuning these interactions, they aim to design novel materials with improved properties, such as higher density and stability .
Electrochemical Energy Storage
Given its unique structure, Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate could find applications in energy storage devices. Researchers investigate its electrochemical behavior, exploring its potential as an electrode material for batteries or supercapacitors .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;2-nitro-4-(3-nitro-4-oxidophenyl)sulfonylphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O8S.2Na/c15-11-3-1-7(5-9(11)13(17)18)23(21,22)8-2-4-12(16)10(6-8)14(19)20;;/h1-6,15-16H;;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPXHUJZBKYHQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)[O-])[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2Na2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 2-nitro-4-(3-nitro-4-oxidobenzenesulfonyl)benzen-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



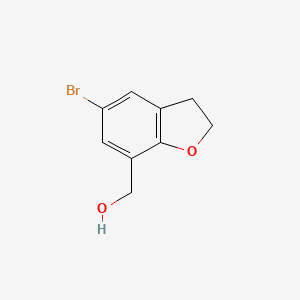
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)
![D-[1,3-13C2]Glucose](/img/structure/B3268384.png)
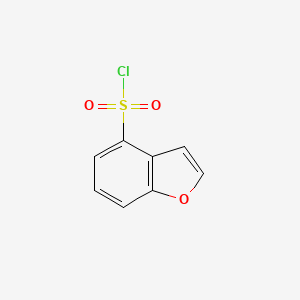
![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)

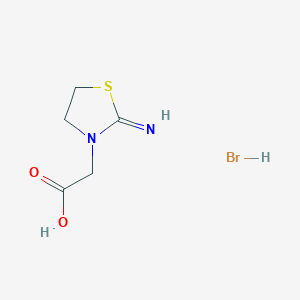
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
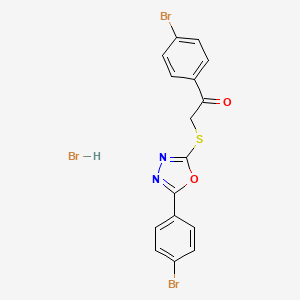
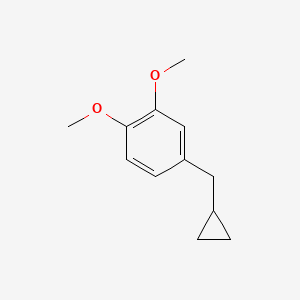

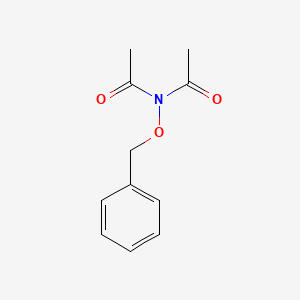
![[2-(3,5-Difluorophenyl)ethenyl]boronic acid](/img/structure/B3268447.png)
